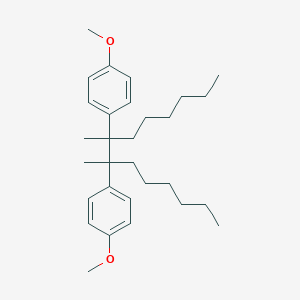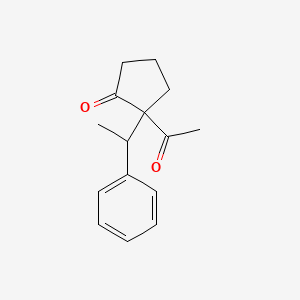
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one is an organic compound with the molecular formula C15H18O2 It is a cyclopentanone derivative that features an acetyl group and a phenylethyl group attached to the cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between cyclopentanone and an appropriate aldehyde or ketone. For instance, the reaction between cyclopentanone and acetophenone in the presence of a base catalyst such as potassium hydroxide can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Solid-base catalysts like potassium fluoride impregnated on alumina have been shown to be effective in such processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. Additionally, its phenyl ring allows for interactions with aromatic receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetylcyclopentanone
- 2-Phenylethylcyclopentanone
- 2-Acetyl-2-(1-phenylethyl)cyclohexanone
Uniqueness
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one is unique due to the presence of both an acetyl group and a phenylethyl group on the cyclopentanone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C15H18O2 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-acetyl-2-(1-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H18O2/c1-11(13-7-4-3-5-8-13)15(12(2)16)10-6-9-14(15)17/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Clé InChI |
COYYHABIRDWKMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2(CCCC2=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)

![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
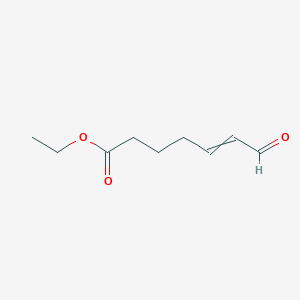

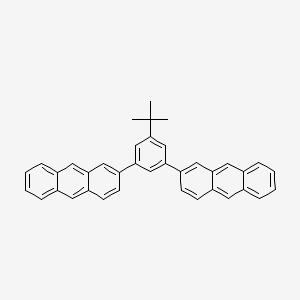
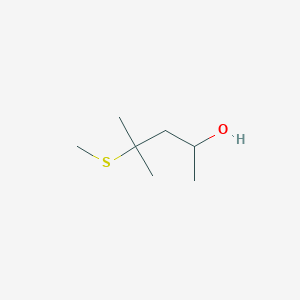
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
